Z-Orn(fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

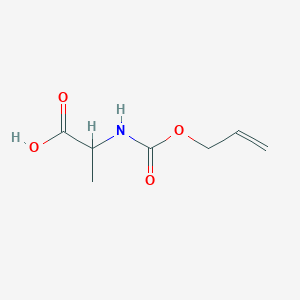

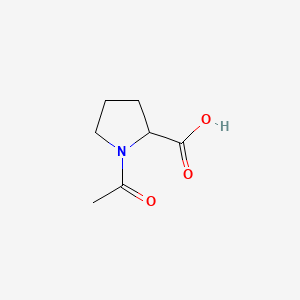

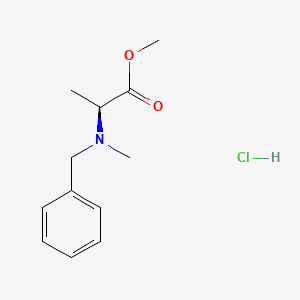

Z-Orn(fmoc)-OH is a compound that involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group is widely used as a main amine protecting group in peptide synthesis1. The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks2.

Synthesis Analysis

The synthesis of Z-Orn(fmoc)-OH likely involves solid phase peptide synthesis (SPPS), a method that has been largely used to achieve larger quantities of biomolecules3. The Fmoc strategy for SPPS involves attaching the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group4. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly4.

Molecular Structure Analysis

The structure of Fmoc-modified single amino acids (Fmoc-SAAs) differs in the length of the carbon chain attached to it5. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings1.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Z-Orn(fmoc)-OH include the removal of the temporary protecting group masking the α-amino group during the initial resin loading, the introduction of an excess of the second amino acid, and the activation of the carboxy group of this amino acid for amide bond formation4. After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue4.

Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Orn(fmoc)-OH are influenced by the Fmoc group. The degree of parallel Fmoc alignment is substantially higher in the last frame of the 1 μs simulation for FmocA in 80% water compared to all other aliphatic Fmoc-SAAs both in the charged and neutral state5.

Scientific Research Applications

-

Scientific Field: Peptide Synthesis Fmoc is a common protecting group used in the synthesis of peptides . It’s a temporary protecting group for the amino function, removed at each step of the synthesis .

-

Methods of Application In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .

-

Results or Outcomes Fmoc-modified peptides have been used to create self-assembling hydrogels . For example, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Safety And Hazards

While specific safety and hazards information for Z-Orn(fmoc)-OH is not readily available, general safety measures for handling Fmoc reagents include wearing protective gloves and clothing, avoiding heat, sparks, open flames, and other ignition sources, and using explosion-proof electrical, ventilating, or lighting equipment6.

Future Directions

The future directions for Z-Orn(fmoc)-OH and similar compounds involve their potential applications in biomedical fields. For instance, Fmoc-modified single amino acids have been suggested as novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach5. Furthermore, the self-assembly features and potential applications of Fmoc-modified simple biomolecules are areas of ongoing research17.

properties

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFQVIBFPUQDGA-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679964 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Orn(fmoc)-OH | |

CAS RN |

201048-68-2 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)